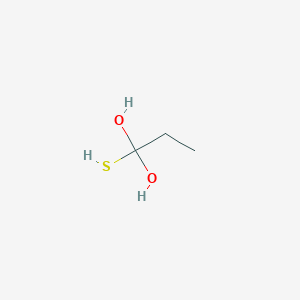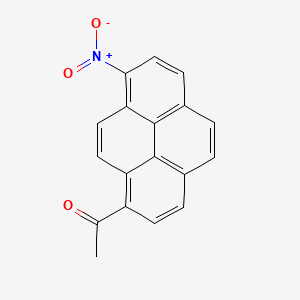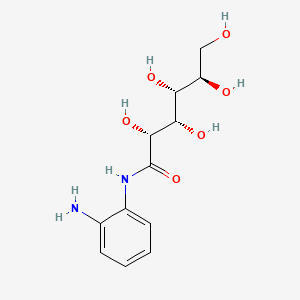
Dichloropropoxytitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloropropoxytitanium is a chemical compound with the molecular formula C₃H₅Cl₂OTi.
Vorbereitungsmethoden
The synthesis of dichloropropoxytitanium typically involves the reaction of titanium tetrachloride with propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+C3H7OH→C3H5Cl2OTi+2HCl
In industrial settings, the production of this compound may involve more sophisticated methods to ensure high purity and yield. These methods often include the use of advanced purification techniques and optimized reaction conditions .
Analyse Chemischer Reaktionen
Dichloropropoxytitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield titanium metal.
Substitution: this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dichloropropoxytitanium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical implants.
Industry: This compound is used in the production of advanced materials, including coatings and composites, due to its unique properties
Wirkmechanismus
The mechanism by which dichloropropoxytitanium exerts its effects involves its interaction with various molecular targets. In catalytic applications, the titanium center plays a crucial role in facilitating the reaction by providing an active site for the reactants. The pathways involved often include the formation of intermediate complexes that enhance the reaction rate and selectivity .
Vergleich Mit ähnlichen Verbindungen
Dichloropropoxytitanium can be compared with other titanium-based compounds such as titanium tetrachloride and titanium dioxide. While titanium tetrachloride is primarily used as a precursor in the synthesis of other titanium compounds, this compound offers unique reactivity due to the presence of both chlorine and propoxy groups. Titanium dioxide, on the other hand, is widely used as a photocatalyst and in pigments but lacks the versatility of this compound in organic synthesis .
Similar compounds include:
- Titanium tetrachloride (TiCl₄)
- Titanium dioxide (TiO₂)
- Titanium isopropoxide (C₁₂H₂₈O₄Ti)
Each of these compounds has distinct properties and applications, making this compound a unique and valuable compound in various fields .
Eigenschaften
CAS-Nummer |
97259-74-0 |
|---|---|
Molekularformel |
C3H6Cl2OTi |
Molekulargewicht |
176.85 g/mol |
IUPAC-Name |
3,3-dichloropropan-1-ol;titanium |
InChI |
InChI=1S/C3H6Cl2O.Ti/c4-3(5)1-2-6;/h3,6H,1-2H2; |
InChI-Schlüssel |
PZXCXTZGXQCYTF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)C(Cl)Cl.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















